Regioselectivity Reversal in Thiol Michael Addition: α-Nitroacrylate vs. Aromatic 2-Nitrocinnamate
Ethyl 2-nitrocinnamate (nitro group ortho on the phenyl ring) undergoes standard β-addition of thiols to the carbon–carbon double bond. In contrast, the α-nitroacrylate scaffold of ethyl 3-nitro-3-phenylprop-2-enoate (nitro on the vinylic α-carbon) directs thiol addition to the α-position, resulting in anti-Michael regiochemistry [1]. This reversal is attributed to the altered polarization of the conjugated π-system when the nitro group resides on the olefin rather than the aromatic ring. The differential is qualitative: one architecture yields β-thio adducts; the other yields α-thio adducts, enabling synthesis of regioisomeric products inaccessible from ring-nitrated cinnamates.
| Evidence Dimension | Regioselectivity of thiol addition (Michael vs. anti-Michael) |
|---|---|
| Target Compound Data | α-addition (anti-Michael) favored; quantitative ratio not reported |
| Comparator Or Baseline | Ethyl 2-nitrocinnamate: standard β-addition observed |
| Quantified Difference | Qualitative reversal: β-addition (comparator) → α-addition (target) |
| Conditions | Thiols, NEt₃, THF, room temperature |
Why This Matters
Procurement of ethyl 3-nitro-3-phenylprop-2-enoate rather than its aromatic nitro isomers is mandatory if the synthetic sequence requires α-thio adducts or anti-Michael regiochemistry; substitution results in formation of the wrong constitutional isomer.
- [1] Lewandowska, E. (2016). Addition of thionucleophiles to nitrocinnamates: Approach toward synthesis of (alkyl/aryl)thio-amino acids. Canadian Journal of Chemistry, 80(2), 123–133. View Source
